Technical Monograph: 2-(2,4-Dimethylphenoxy)ethylazanium
Technical Monograph: 2-(2,4-Dimethylphenoxy)ethylazanium
Topic: Content Type: Technical Monograph / Methodological Guide Audience: Medicinal Chemists, Pharmacologists, and Process Development Scientists
Synonyms: 2-(2,4-Xylyloxy)ethylammonium; 2-(2,4-Dimethylphenoxy)ethanamine cation CAS (HCl Salt): 857625-91-3 (Reference for Hydrochloride)
Executive Summary & Chemical Identity
2-(2,4-Dimethylphenoxy)ethylazanium describes the protonated cationic species of 2-(2,4-dimethylphenoxy)ethylamine. Structurally, it belongs to the phenoxyalkylamine class, a privileged scaffold in medicinal chemistry known for its activity at voltage-gated sodium channels (Class I antiarrhythmics) and monoamine transporters (NET/SERT).
While its 2,6-dimethyl isomer (related to Mexiletine and Xyloxemine ) is widely recognized for steric protection against metabolic degradation, the 2,4-dimethyl isomer presents a unique steric and electronic profile. It serves as a critical reference standard for Structure-Activity Relationship (SAR) studies, particularly when probing the steric tolerance of the hydrophobic binding pockets in GPCRs and ion channels.
Physicochemical Profile
| Property | Value / Descriptor |
| Molecular Formula | C₁₀H₁₆NO⁺ (Cation) |
| Molecular Weight | 166.24 g/mol (Cation only); ~201.7 g/mol (HCl salt) |
| IUPAC Name | 2-(2,4-Dimethylphenoxy)ethylazanium |
| pKa (Predicted) | ~9.2 – 9.5 (Amine protonation) |
| LogP (Free Base) | ~2.3 – 2.5 (Lipophilic, CNS penetrant) |
| H-Bond Donors | 3 (as ammonium) |
| H-Bond Acceptors | 1 (Ether oxygen) |
Synthesis & Production Protocols
Synthetic Pathway Visualization
The following diagram outlines the high-purity synthesis route designed to minimize impurities.
Figure 1: Optimized Gabriel Synthesis pathway ensuring high selectivity for the primary amine salt.
Detailed Experimental Protocol
Objective: Synthesis of 2-(2,4-Dimethylphenoxy)ethylazanium chloride (>98% purity).
Step 1: Etherification (Formation of Phthalimide Intermediate)
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Reagents: Charge a round-bottom flask with 2,4-dimethylphenol (1.0 eq), anhydrous K₂CO₃ (1.5 eq), and DMF (5 vol).
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Addition: Add N-(2-bromoethyl)phthalimide (1.1 eq) portion-wise to the stirring suspension.
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Reaction: Heat to 90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
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Workup: Pour mixture into ice water. The intermediate usually precipitates as a solid. Filter, wash with water, and dry. Recrystallize from ethanol if necessary to remove unreacted phenol.
Step 2: Hydrazinolysis (Amine Release)
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Deprotection: Suspend the phthalimide intermediate in Ethanol (10 vol). Add Hydrazine Hydrate (2.5 eq).
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Reflux: Heat to reflux. The solution will initially clear, followed by the precipitation of phthalhydrazide byproduct. Reflux for 2 hours.
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Isolation: Cool to room temperature. Acidify with 1M HCl to pH 1 (dissolving the amine, keeping phthalhydrazide solid). Filter off the phthalhydrazide.
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Basification: Basify the filtrate with 2M NaOH to pH 12. Extract with Dichloromethane (DCM) (3x).
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Drying: Dry combined organics over Na₂SO₄ and concentrate in vacuo to yield the Free Base (pale yellow oil).
Step 3: Salt Formation (Azanium Species Generation)
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Solvation: Dissolve the oily free base in anhydrous Diethyl Ether or 1,4-Dioxane.
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Precipitation: Dropwise add 4M HCl in Dioxane or bubble dry HCl gas at 0°C.
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Filtration: The target compound, 2-(2,4-Dimethylphenoxy)ethylazanium chloride , precipitates immediately as a white hygroscopic solid.
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Validation: Wash with cold ether and dry under high vacuum.
Analytical Characterization & Quality Control
To ensure the integrity of the "azanium" species (salt form), specific analytical markers must be met.
| Technique | Expected Signal / Criteria | Mechanistic Insight |
| ¹H NMR (DMSO-d₆) | δ 8.1–8.3 (br s, 3H) : Ammonium protons (-NH₃⁺).δ 6.8–7.1 (m, 3H) : Aromatic protons (2,4-substitution pattern).δ 4.1 (t, 2H) : O-CH₂ protons.δ 3.1 (t, 2H) : N-CH₂ protons (shifted downfield due to cationic charge). | Confirms protonation state and substitution pattern. The ammonium signal is distinct from the free base (broad singlet ~1.5 ppm). |
| HPLC-UV | Retention time shift vs. Phenol. Peak Purity >98% at 210/254 nm. | 2,4-Dimethyl substitution creates a specific lipophilicity profile distinct from the 2,6-isomer. |
| Mass Spectrometry | m/z 166.1 [M+H]⁺ . | ESI+ mode will detect the cation directly. |
| Chloride Titration | 99-101% stoichiometric equivalent of AgNO₃. | Confirms the counter-ion ratio (Essential for dosing calculations). |
Pharmacological Context & Applications
The 2-(2,4-Dimethylphenoxy)ethylazanium ion is a pharmacophore probe. Unlike its 2,6-dimethyl counterpart (found in Mexiletine), the 2,4-substitution leaves one ortho position open. This has profound implications for biological activity and metabolic stability.
Structure-Activity Relationship (SAR) Logic
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Steric Hindrance: The 2,6-dimethyl pattern in Mexiletine blocks amide hydrolysis and ether cleavage. The 2,4-pattern of this compound is more susceptible to CYP450 metabolism (specifically O-dealkylation), making it a useful "soft drug" analog or metabolic probe.
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Target Binding:
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Sodium Channels (Nav1.x): The phenoxyethylamine tail mimics the lidocaine pharmacophore. This compound is expected to act as a use-dependent blocker of Nav1.5 and Nav1.7.
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NET/SERT Transporters: Phenoxy-alkyl-amines are classic inhibitors of monoamine reuptake. The 2,4-substitution pattern often increases affinity for the Norepinephrine Transporter (NET) compared to unsubstituted analogs.
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Biological Signaling Interaction
The following diagram illustrates the hypothetical interaction of the azanium cation with the Sodium Channel pore, based on the Local Anesthetic Receptor Site model.
Figure 2: Mechanism of Action. The azanium headgroup anchors the molecule via cation-pi interactions within the channel pore, while the xylyl tail provides hydrophobic blockade.
Handling, Stability, and Safety
The "azanium" form (salt) is significantly more stable than the free amine, which is prone to oxidation and carbamate formation upon exposure to atmospheric CO₂.
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Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator at -20°C.
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Solubility: Highly soluble in water and ethanol; insoluble in non-polar solvents (Hexane, Toluene).
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Safety Profile:
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Acute Toxicity: Treat as a potent bioactive amine. Potential for sympathomimetic effects (tachycardia, hypertension) or local anesthetic toxicity (CNS excitation/depression) if ingested or inhaled.
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PPE: Nitrile gloves, safety goggles, and particulate respirator (N95) are mandatory during weighing.
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References
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PubChem. (n.d.).[1][2][3] 2-(2,4-Dimethylphenoxy)ethylamine (Compound Summary). National Library of Medicine. Retrieved February 2, 2026, from [Link]
Sources
- 1. 2-[[(4R)-4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-1,4-dihydropyridin-2-yl]methoxy]ethylazanium | C20H26ClN2O5+ | CID 28360899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-d Ethylammonium | C10H13Cl2NO3 | CID 70573347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(2,4-Dichlorophenoxy)acetate;dimethylazanium | C10H13Cl2NO3 | CID 14150616 - PubChem [pubchem.ncbi.nlm.nih.gov]
